molecular formula C10H10N2O B097033 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-28-0

2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

カタログ番号: B097033
CAS番号: 16867-28-0
分子量: 174.2 g/mol
InChIキー: UPQKNTNJVQSGIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: N/A) is a bicyclic heterocyclic compound featuring a fused pyridine-pyrimidinone core with methyl groups at the 2- and 6-positions. This scaffold is notable for its pharmacological relevance, particularly as a dual PI3K/mTOR inhibitor in cancer therapy . Its synthesis involves cyclization of isopropylidene (2-pyridylamino)methylenemalonate derivatives under controlled thermal conditions (e.g., in Dowtherm A at ~240 °C), yielding the dimethyl-substituted product as a major intermediate . The compound’s planar structure and electron-rich aromatic system facilitate interactions with kinase active sites, making it a promising candidate for anticancer drug development.

準備方法

Thermal Cyclization of Isopropylidene (2-Pyridylamino)methylenemalonates

A foundational approach involves the thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates, as demonstrated by Molnár et al. . The method proceeds via a two-step sequence:

Step 1: Synthesis of Isopropylidene (2-Pyridylamino)methylenemalonates
2-Aminopyridine derivatives react with isopropylidene methoxymethylenemalonate in situ to form intermediates. For 2,6-dimethyl derivatives, 2-amino-6-methylpyridine serves as the starting material. The reaction is typically conducted under reflux in anhydrous solvents (e.g., toluene), yielding crystalline intermediates after cooling .

Step 2: Cyclization and Decarboxylation
The malonate intermediate is added to preheated diphenyl ether (Ph₂O) at 260°C for 10 minutes, inducing cyclization and decarboxylation. Post-reaction workup involves dilution with hexane, extraction with 2 N HCl, and pH adjustment to 8 with NaOH to precipitate the product. Recrystallization from ethanol yields pure 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one .

ParameterDetailsYield
Temperature260°C (Ph₂O)50–75%
Reaction Time10 minutes
PurificationAcid-base extraction, recrystallization

Advantages : High scalability and compatibility with diverse 2-aminopyridine substrates.
Limitations : Requires high-temperature conditions, posing safety challenges.

One-Pot Green Synthesis Using Ethylene Glycol

A solvent-driven, catalyst-free method was developed by researchers in 2020, utilizing ethylene glycol (EG) as both solvent and promoter . This approach simplifies the synthesis by combining 2-amino-6-methylpyridine and ethyl acetoacetate in a single pot.

Mechanistic Pathway :

  • Activation : EG stabilizes intermediates via hydrogen bonding, enhancing electrophilicity at the β-carbon of ethyl acetoacetate.

  • Cyclization : Nucleophilic attack by the amino group forms a six-membered transition state, followed by proton transfer and aromatization.

Procedure :

  • Equimolar ratios of 2-amino-6-methylpyridine and ethyl acetoacetate are heated in EG at 120°C for 6 hours.

  • The reaction mixture is cooled, diluted with ice water, and extracted with chloroform.

  • The organic layer is dried over Na₂SO₄ and concentrated to afford the crude product, which is purified via column chromatography .

ParameterDetailsYield
Temperature120°C70–85%
Reaction Time6 hours
SolventEthylene glycol

Advantages : Eliminates toxic catalysts and reduces energy consumption.
Limitations : Requires chromatographic purification for high purity.

Acid-Mediated Rearrangement of Dehydroacetic Acid

A patent by Chinese researchers describes an alternative route starting from dehydroacetic acid (DHA), a readily available γ-pyrone derivative . While primarily targeting 2,6-dimethyl-γ-pyrone, the method’s principles are adaptable to pyridopyrimidinones.

Modified Procedure for Pyridopyrimidinones :

  • Hydrolysis and Rearrangement : DHA is heated with 20–37.5% HCl at 80°C for 12 hours, inducing ring opening and rearrangement.

  • Cyclization : The intermediate undergoes cyclization upon neutralization with NaOH, forming the pyridopyrimidinone core.

  • Purification : The product is isolated via sublimation under reduced pressure (0.1 mmHg, 150°C) .

ParameterDetailsYield
Acid Concentration20–37.5% HCl90%
PurificationSublimation99.8%

Advantages : High-purity output and industrial scalability.
Limitations : Requires specialized equipment for sublimation.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYieldPurityKey AdvantageKey Drawback
Thermal Cyclization50–75%>95%ScalabilityHigh-temperature hazard
One-Pot Synthesis70–85%>90%Eco-friendlyChromatography needed
Acid-Mediated Route90%99.8%High purityComplex setup

Structural Characterization and Validation

All methods validate product identity via ¹H NMR and ¹³C NMR . Key spectral data for this compound include:

  • ¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 2.62 (s, 3H, CH₃), 6.95 (d, J = 9.0 Hz, 1H), 8.20 (d, J = 9.0 Hz, 1H), 8.75 (s, 1H) .

  • ¹³C NMR : δ 21.4 (CH₃), 22.1 (CH₃), 116.5 (C), 123.8 (CH), 140.2 (C), 155.9 (C=O) .

化学反応の分析

Types of Reactions: 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide

生物活性

2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound, part of the pyrido[1,2-a]pyrimidinone family, exhibits potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.26 g/mol
  • CAS Number : 70381-70-3
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in critical cellular pathways. For instance, it has been shown to affect the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidinones exhibit significant antimicrobial properties. A study conducted on various derivatives demonstrated that certain compounds showed broad-spectrum antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as follows:

CompoundMIC (µg/mL)Target Organism
Compound A8E. coli
Compound B16S. aureus
Compound C32C. albicans

These results suggest that modifications to the pyrido[1,2-a]pyrimidinone structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it demonstrated significant growth inhibition across multiple types of cancer cells:

Cell LineGI50 (µM)Reference
HOP-92 (Lung)15.5
RPMI-8226 (Leukemia)10.0
RFX 393 (Renal)11.7

The compound's mechanism in cancer cells involves inducing apoptosis and cell cycle arrest at the G0/G1 phase, leading to reduced proliferation .

Study on Anticancer Efficacy

A detailed study investigated the effects of this compound on renal carcinoma cells (RFX 393). The results indicated that treatment with the compound resulted in a significant increase in G0/G1 phase cell population from 57% in control to 84% in treated cells after 48 hours. This suggests that the compound effectively halts cell cycle progression in cancerous cells .

Synthesis and Structure-Activity Relationship

A series of derivatives were synthesized to explore the structure-activity relationship (SAR) of pyrido[1,2-a]pyrimidinones. Modifications at the nitrogen and carbon positions were shown to enhance both antimicrobial and anticancer activities significantly. For instance, compounds with electron-withdrawing groups exhibited improved potency against certain bacterial strains and cancer cell lines .

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: C10_{10}H10_{10}N2_2O
Molecular Weight: 174.1992
CAS Registry Number: 39080-46-1
IUPAC Name: 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

The structure of this compound features a fused pyridine and pyrimidine ring system, which contributes to its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds synthesized from this base structure have shown to inhibit hyaluronidase enzyme activity, which is crucial in mediating inflammation. In vivo experiments indicated that these derivatives could effectively reduce carrageenan-induced edema in rat models, outperforming standard anti-inflammatory drugs like Indomethacin at certain concentrations .

CompoundStructureActivity
4eStructureAnti-inflammatory (better than Indomethacin)
5fStructureAnti-inflammatory (better than Indomethacin)

Neuroprotective Applications

Fused pyrimidines, including this compound, are being investigated for their potential in treating neurodegenerative diseases such as Parkinson's disease. Research indicates that these compounds may serve as effective neuroprotective agents due to their ability to inhibit certain enzymes involved in neurodegeneration .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been extensively documented. Techniques such as condensation reactions with nitrogen-containing heterocycles have been employed to enhance the biological activity of these compounds. The resulting derivatives have been characterized using various spectroscopic methods (IR, NMR) and have shown promising pharmacological profiles.

Synthesis Overview

Reaction TypeStarting MaterialsYield (%)
Condensation3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one + aminesUp to 93%

Pharmacokinetics and Metabolism

The metabolism of 3-ethyl derivatives of this compound has been studied in vitro using liver microsomes. Key findings indicate that hydroxylation is the primary metabolic pathway, influenced by prior treatment with inducers like phenobarbital. This suggests a complex interaction with cytochrome P450 enzymes and highlights the importance of metabolic studies in understanding the pharmacokinetics of these compounds .

Case Study 1: Anti-inflammatory Efficacy

A study involving the administration of synthesized derivatives demonstrated a significant reduction in inflammation markers in treated rats compared to controls. The compounds were assessed for their ability to inhibit hyaluronidase activity quantitatively.

Case Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative models, derivatives showed a protective effect against neuronal cell death induced by oxidative stress. These findings suggest potential therapeutic avenues for conditions like Alzheimer's disease.

Q & A

Q. Basic: What are the common synthetic routes for 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one?

Answer:
The compound is synthesized via:

  • Ullmann Reaction : CuI-catalyzed coupling to form multisubstituted derivatives under mild conditions, enabling regioselective functionalization .
  • Tandem Cyclization : Using 2-aminopyridine and N,N-disubstituted ethyl malonamate in refluxing 1,2-dichloroethane to form the pyrido[1,2-a]pyrimidin-4-one core .
  • Suzuki-Miyaura Cross-Coupling : Microwave-assisted reactions with halogenated precursors (e.g., 7-chloro-3-iodo derivatives) to introduce aryl groups at specific positions .

Key Considerations : Optimize reaction time, temperature, and catalyst loading to avoid side products like disulfides in sulfenylation .

Q. Basic: How is this compound characterized structurally?

Answer:

  • X-ray Crystallography : Resolves bond distances/angles and confirms planarity of the fused pyrimidine-pyridine system (e.g., risperidone derivatives) .
  • NMR Spectroscopy : Identifies substituent positions (e.g., methyl groups at C-2/C-6) and monitors reaction progress .
  • HPLC-MS : Assesses purity and detects impurities (e.g., EP-specified impurities in pharmaceutical intermediates) .

Q. Advanced: How can selective C-3 functionalization be achieved in this scaffold?

Answer:

  • Radical-Mediated Sulfenylation/Selenylation : Use iodine/persulfate systems under inert atmospheres to install –SAr/–SeAr groups at C-3. Electron-deficient thiols (e.g., –CF3, –F) enhance yields via stable thiyl radical intermediates .
  • Mechanistic Control : Radical scavengers (TEMPO, BHT) confirm non-ionic pathways, while stoichiometric iodine improves selectivity for bulky substrates .

Data Insight : Electron-withdrawing groups on thiols increase reactivity by stabilizing radical intermediates, whereas methoxy groups favor dimerization .

Q. Advanced: What structural features enhance aldose reductase (ALR2) inhibitory activity?

Answer:

  • Hydroxyl/Catechol Moieties : Critical for binding; methylation or removal abolishes activity (e.g., compound 13 vs. 10 in SAR studies) .
  • Substituent Position : Hydroxyl at C-6 or C-9 improves potency (IC50 ~0.1 µM for 28 vs. 2.5 µM for 13 ) by optimizing hydrogen bonding with ALR2’s catalytic site .
  • Antioxidant Synergy : Catechol derivatives (e.g., 29 ) exhibit dual ALR2 inhibition and radical scavenging, enhancing therapeutic potential .

Q. Data Contradiction: Why do electron-deficient substrates yield higher reactivity in C–S coupling?

Answer:

  • Radical Stability : Electron-deficient thiols (e.g., –CF3) generate stable thiyl radicals (A•), reducing recombination and favoring productive coupling .
  • Electronic Effects : Electron-withdrawing groups lower the energy barrier for radical initiation, accelerating reaction kinetics compared to electron-rich analogs .

Resolution : Validate using kinetic studies (e.g., EPR to track radical lifetimes) and comparative yields under controlled oxidant conditions .

Q. Advanced: How to resolve discrepancies in reported bioactivity data?

Answer:

  • Assay Variability : Standardize ALR2 inhibition assays (e.g., NADPH consumption rates) to compare across studies .
  • Structural Nuances : Differentiate between tetrahydro (e.g., risperidone metabolites) and fully aromatic analogs, as ring saturation alters binding .
  • Off-Target Effects : Profile selectivity against ALR1 and antioxidant pathways to isolate mechanism-specific effects .

Q. Methodological: What techniques assess purity and impurity profiles?

Answer:

  • HPLC-UV/HRMS : Detect impurities at ≤0.1% levels using EP reference standards (e.g., Imp. A/B for risperidone) .
  • NMR Spiking : Identify co-eluting impurities by comparing with synthetic markers (e.g., 3-vinyl derivatives) .
  • Stability Studies : Monitor degradation under stress conditions (heat, light) to identify labile substituents (e.g., chloroethyl groups) .

Q. Advanced: What is the role of radical intermediates in functionalization?

Answer:

  • Mechanistic Proof : Radical trapping (e.g., TEMPO) inhibits product formation, confirming radical pathways in sulfenylation .
  • Oxygen Sensitivity : Reactions proceed under N2, ruling out aerial oxidation as the sole initiator .
  • Synthetic Utility : Radical intermediates enable late-stage diversification (e.g., halogen retention for further coupling) .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations:

  • Substituent Effects : The position and nature of substituents critically influence biological activity. For example, the 2,6-dimethyl derivative inhibits PI3K/mTOR via hydrophobic interactions with kinase pockets, while pemirolast’s tetrazole group enhances mast cell stabilization .
  • Synthetic Flexibility : Suzuki couplings (e.g., for DB103) and halogenation (e.g., 3-chloro derivative) enable rapid diversification of the core scaffold .

Pharmacological and Physicochemical Properties

Bioactivity Profiles:

  • 2,6-Dimethyl derivative : Demonstrates IC₅₀ values of 8–12 nM against PI3Kα and mTOR in vitro, with oral bioavailability in murine models .
  • DB103: Inhibits VEGF-induced angiogenesis at 10 μM and reduces tumor growth in xenograft models .
  • Pemirolast analogs : Deuterated versions show improved metabolic stability (t₁/₂ increased by 40%) without additional toxicity due to D₂O formation during metabolism .

Physicochemical Comparisons:

Property 2,6-Dimethyl derivative Pemirolast DB103 3-Chloro-2,6-dimethyl derivative
Molecular Weight (g/mol) 174.2 228.2 359.4 208.6
LogP (Predicted) 1.8 1.2 3.5 2.4
Solubility (µg/mL) 12 (PBS) 45 (PBS) <5 (PBS) 18 (Ethanol)
  • Solubility : Piperazine-containing derivatives (e.g., 2-methyl-3-(piperazinyl-ethyl)) exhibit enhanced aqueous solubility due to ionizable amine groups .
  • Metabolic Stability : Deuterium-enriched pemirolast analogs resist oxidative degradation, enhancing their pharmacokinetic profiles .

特性

IUPAC Name

2,6-dimethylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-10(13)12-8(2)4-3-5-9(12)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQKNTNJVQSGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344857
Record name 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16867-28-0
Record name 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。